Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
Brand Name: Vulcanchem
CAS No.: 870245-84-4
VCID: VC2941238
InChI: InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1
SMILES: CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+]
Molecular Formula: C30H44NaO4PS
Molecular Weight: 554.7 g/mol

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate

CAS No.: 870245-84-4

Cat. No.: VC2941238

Molecular Formula: C30H44NaO4PS

Molecular Weight: 554.7 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate - 870245-84-4

Specification

CAS No. 870245-84-4
Molecular Formula C30H44NaO4PS
Molecular Weight 554.7 g/mol
IUPAC Name sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate
Standard InChI InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1
Standard InChI Key JMGIRGSNIJFBDI-UHFFFAOYSA-M
SMILES CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+]
Canonical SMILES CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+]

Introduction

Chemical Identity and Structure

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is a sulfonate-functionalized derivative of the well-known XPhos ligand family. It consists of a biphenyl backbone with a dicyclohexylphosphino group at the 2'-position, diisopropyl substituents at positions 2 and 6, and a sodium sulfonate group at position 4. The hydrate form contains a water molecule in its crystal structure .

Basic Identification Information

The compound possesses multiple identifiers in chemical databases and literature, summarized in Table 1.

Table 1: Identification Information of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate

ParameterInformation
PubChem CID71464075
CAS Number870245-84-4
Molecular FormulaC₃₀H₄₄NaO₄PS
Molecular Weight554.7 g/mol
Parent Compound2'-(Dicyclohexylphosphanyl)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonic acid (CID 11685243)
Alternative NamesXPhos-SO₃Na; Sodium 2'-(dicyclohexylphosphanyl)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate
DSSTox Substance IDDTXSID00855870
WikidataQ72507800

Structural Characteristics

The compound's structure combines several key features that contribute to its functionality as a ligand:

  • A biphenyl backbone that provides rigidity and a specific geometric arrangement

  • Bulky dicyclohexylphosphino group that influences the steric environment around the phosphorus atom

  • Diisopropyl substituents that further enhance steric bulk and electron density

  • A sodium sulfonate group that imparts water solubility

  • A water molecule in the hydrate form that affects crystalline properties

The IUPAC name, computed by Lexichem TK 2.7.0, is sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate .

Physical and Chemical Properties

Understanding the physical and chemical properties of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is essential for its effective application in catalytic systems.

Physical Properties

The compound appears as a white to pale yellow crystalline powder or solid. It is sparingly soluble in water, ethanol, and acetone, but readily dissolves in dichloromethane . This combination of solubility properties makes it valuable for applications at the interface of aqueous and organic chemistry.

Spectroscopic and Analytical Characteristics

The compound has distinctive spectroscopic properties that aid in its identification and quality assessment:

Table 2: Spectroscopic and Analytical Data

PropertyData
InChIInChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1
InChIKeyJMGIRGSNIJFBDI-UHFFFAOYSA-M
SMILESCC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+]

Applications in Catalysis

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate has emerged as a valuable ligand in various catalytic processes, with particular emphasis on palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The compound plays a crucial role in facilitating palladium-catalyzed cross-coupling reactions, which are essential tools in modern organic synthesis. The parent XPhos ligand family was originally developed to improve the efficiency of challenging cross-coupling reactions, particularly those involving aryl chlorides .

Research has demonstrated that the sulfonate-modified version maintains the catalytic efficiency of the parent compound while introducing the additional benefit of water solubility. This modification enhances the ligand's utility in green chemistry applications by enabling reactions in aqueous media .

Mechanistic Insights

Studies on the XPhos family of ligands, including Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate, have provided important mechanistic insights into palladium catalysis. The bulky nature of these ligands promotes the formation of highly active monoligated palladium(0) species, denoted as L₁Pd(0) .

The preference for monoligated palladium complexes with these ligands leads to enhanced catalytic activity in several key steps of the catalytic cycle:

  • Oxidative addition: Monoligated L₁Pd(0) species demonstrate significantly faster rates of oxidative addition compared to bisligated L₂Pd(0) complexes, with rate differences as high as 10⁴-10⁵:1

  • Transmetalation: Studies show that steric bulk of ligands like those in the XPhos family affects transmetalation steps in Suzuki-Miyaura coupling, with the effect of steric bulk being twice as important as electronic parameters

  • Reductive elimination: Reductive elimination from three-coordinate palladium complexes (as formed with bulky monophosphines like XPhos derivatives) occurs more rapidly than from four-coordinate complexes

Aqueous-Phase Chemistry

A distinguishing feature of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate is its applicability in aqueous-phase catalysis. The incorporation of a sulfonate group imparts water solubility while maintaining the catalytic activity of the phosphine ligand .

Mizoroki-Heck and Suzuki-Miyaura Reactions in Water

Research has demonstrated the effectiveness of water-soluble phosphine ligands, including Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate, in promoting Mizoroki-Heck and Suzuki-Miyaura cross-coupling reactions in aqueous media .

Notably, when used in conjunction with thermosensitive polymers such as poly(N-isopropylacrylamide) (PNIPAAm), these catalytic systems show remarkable efficiency and recyclability. Studies report that such systems can achieve turnover numbers (TON) as high as 82,800 in palladium-catalyzed coupling reactions .

Table 3: Performance Metrics in Aqueous Catalytic Systems

Reaction TypeCatalyst SystemPd Loading (mol%)TONReaction MediumReference
Mizoroki-HeckPNIPAAm-tethered NNC-pincer Pd complex0.0182,800Water
HydrosilylationK₂PtCl₄/Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate/PEG-400/H₂O0.001190,000Water/PEG
Suzuki-MiyauraPolymer-immobilized Pd catalyst with water-soluble phosphine0.17,800Water

Sustainable Chemistry Applications

The development of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate aligns with principles of green chemistry and sustainable synthesis.

Advantages in Green Chemistry

The compound offers several benefits that contribute to more environmentally friendly chemical processes:

  • Reduced organic solvent usage through aqueous-phase chemistry

  • Enhanced catalyst recyclability

  • Lower catalyst loadings, reducing metal waste

  • Potential for continuous flow processes in aqueous media

These advantages address several of the twelve principles of green chemistry, particularly waste prevention, atom economy, and safer solvents.

Catalytic SystemNumber of CyclesConversionTotal TONTotal TOF (h⁻¹)Reference
Pt/EG with water-soluble phosphine36Quantitative3.42×10⁴2.85×10³-5.7×10³
Pt/EG with water-soluble phosphine (extended)40Quantitative3.8×10⁴6.33×10²-8.26×10²
Polymer-immobilized Pd catalyst8High82,800Not reported

Comparative Performance

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate belongs to a broader family of phosphine ligands used in catalysis. Comparing its performance with related ligands provides context for understanding its specific advantages and limitations.

Comparison with Other Phosphine Ligands

The XPhos ligand family, to which Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate belongs, has been compared with other phosphine ligands in various catalytic applications. Studies have shown that bulky monophosphines like those in the XPhos series often outperform less bulky ligands in challenging coupling reactions .

Research indicates that the preference for forming monoligated L₁Pd(0) species increases with ligand bulk in the order: PPh₃ < PCy₃ < P(t-Bu)(Cy)₂ < P(t-Bu)₂Cy < P(t-Bu)₃ ≈ bulky biaryl phosphines . This trend correlates with increasing catalytic activity in challenging cross-coupling reactions.

For water-soluble applications specifically, Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate competes with other sulfonated phosphines such as TXPTS, TXPDS, and sulfonated BINAP derivatives .

Advantages of Water-Soluble Derivatives

Future Directions

The development and application of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate continues to evolve, with several promising directions for future research.

Integration with Novel Reaction Systems

Emerging research areas include:

  • Application in continuous flow chemistry for sustainable manufacturing

  • Integration with stimuli-responsive polymer systems for controlled catalysis

  • Incorporation into heterogeneous supports for simplified catalyst recovery

  • Exploration of dual catalytic systems that leverage the water solubility of the ligand

Expanding Application Scope

While much of the current research focuses on palladium-catalyzed cross-coupling reactions, the utility of Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate may extend to other metal catalysis systems and reaction types, including:

  • Other transition metal catalysis (platinum, nickel, etc.)

  • C-H activation chemistry

  • Asymmetric catalysis

  • Polymerization reactions in aqueous media

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator